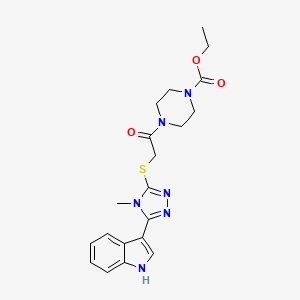

4-(2-((5-(1H-indol-3-yl)-4-méthyl-4H-1,2,4-triazol-3-yl)thio)acétyl)pipérazine-1-carboxylate d’éthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is an intriguing compound in the world of synthetic chemistry

Applications De Recherche Scientifique

Chemistry: The unique combination of functional groups makes it a versatile intermediate in synthetic organic chemistry. It could be used to develop complex molecular architectures or in combinatorial chemistry for drug discovery.

Biology and Medicine: Given its structural features, it might exhibit significant bioactivity. Indole derivatives are known for their roles in neurotransmission and cell signaling, while triazole derivatives often show antimicrobial or antifungal properties. Thus, this compound could be investigated for potential therapeutic applications in neurology, oncology, or infectious diseases.

Industry: In an industrial context, this compound could be a valuable building block for the synthesis of agrochemicals, pharmaceuticals, or materials science applications, given its diverse reactivity.

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .

Result of Action

Indole derivatives are known to exhibit various biologically vital properties, including potential therapeutic effects against cancer cells and microbes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Preparation of this compound typically involves multi-step synthesis starting from commercially available materials. A common approach involves the formation of the indole-3-carbaldehyde, which is then coupled with 4-methyl-1,2,4-triazole-3-thiol through a condensation reaction. The resulting intermediate is further reacted with ethyl piperazine-1-carboxylate under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production would likely employ large-scale batch reactors for the efficient handling of reagents and intermediates. Key steps would involve precise temperature control, catalyst usage, and solvent management to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: This compound is likely to undergo several key types of reactions:

Oxidation: : Introduction of oxygen functionalities.

Reduction: : Reduction of the triazole ring.

Substitution: : Electrophilic substitution on the indole ring.

Addition: : Potential nucleophilic addition to the piperazine ring.

Common Reagents and Conditions: Reagents like KMnO4, NaBH4, or LiAlH4 might be used depending on the type of reaction (oxidation, reduction, etc.). Reaction conditions would include controlled temperatures (typically -10°C to 100°C), appropriate solvent systems (like ethanol, THF, or DCM), and catalysts (like Pd/C for hydrogenation).

Major Products: Oxidation might yield N-oxides or sulfoxides. Reduction could lead to partially hydrogenated derivatives. Substitution reactions might introduce various electrophiles onto the indole ring, generating derivatives with potentially enhanced biological activity.

Comparaison Avec Des Composés Similaires

Compared to other indole-triazole derivatives, ethyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate stands out due to its additional piperazine moiety, which enhances its chemical versatility and potential biological activity. Similar compounds include:

Indole-3-acetic acid

1,2,4-Triazole derivatives like fluconazole

Piperazine-based drugs like piperazine citrate

This comparison highlights the compound's unique combination of functional groups that contribute to its wide-ranging reactivity and application potential.

Propriétés

IUPAC Name |

ethyl 4-[2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O3S/c1-3-29-20(28)26-10-8-25(9-11-26)17(27)13-30-19-23-22-18(24(19)2)15-12-21-16-7-5-4-6-14(15)16/h4-7,12,21H,3,8-11,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBUSBAUYRKYNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2359774.png)

![3-((2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2359776.png)

![3-methyl-7-[(4-methylphenyl)methyl]-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2359783.png)

![3-[11-(4-chlorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide](/img/new.no-structure.jpg)

![2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2359786.png)

![ethyl 3-carbamoyl-2-(2-((4-chlorophenyl)thio)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2359788.png)

![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2359792.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2359793.png)

![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidine](/img/structure/B2359794.png)